molecular formula C8H9NO3 B1677859 Oxfenicine CAS No. 32462-30-9

Oxfenicine

Número de catálogo B1677859
Número CAS: 32462-30-9
Peso molecular: 167.16 g/mol
Clave InChI: LJCWONGJFPCTTL-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxfenicine is an inhibitor of myocardial metabolism of nonesterified fatty acids (NEFA) . It is a small molecule and is classified as experimental .


Synthesis Analysis

The synthesis of Oxfenicine involves the condensation of p-anisaldehyde with NaCN and NH4Cl in methanol - water, followed by an acid treatment and a steam distillation . This process gives D,L-2- (p-methoxyphenyl)glycine, which is then demethylated by treatment with refluxing aqueous 48% HBr to D,L-2- (p-hydroxyphenyl)glycine .


Molecular Structure Analysis

The molecular formula of Oxfenicine is C8H9NO3 . Its average weight is 167.162 and its monoisotopic weight is 167.058243159 . It belongs to the class of organic compounds known as L-alpha-amino acids .

Aplicaciones Científicas De Investigación

Antilipolytic and Antilipogenic Effects in Adipose Tissue

Oxfenicine, a specific inhibitor of carnitine-palmitoyl transferase 1b (CPT-1b), exhibits significant effects on white adipose tissue metabolism. It improves whole-body insulin sensitivity by suppressing fatty acid oxidation and increasing circulating fatty acid levels. In rats, treatment with Oxfenicine leads to reduced body weight, adiposity, and enhanced insulin sensitivity without altering food intake, energy expenditure, or activity levels. This is achieved through reduced fatty acid oxidation and lipolysis in adipocytes, and a significant decrease in lipogenesis in both subcutaneous and epididymal adipocytes, indicating a marked effect on adipose tissue metabolism and potential applications in managing obesity and related metabolic disorders (Sepa‐Kishi et al., 2016).

Modulation of Cardiac Energy Metabolism in Heart Failure

In experimental models of heart failure, Oxfenicine has been shown to slow left ventricular remodeling and function deterioration. By inhibiting carnitine palmitoyl transferase-I (CPT-I), an enzyme crucial for mitochondrial fatty acid oxidation, Oxfenicine treatment delays the progression to terminal heart failure, reduces hemodynamic alterations, and prevents left ventricular wall thinning. It also mitigates the activation of tissue remodeling markers, suggesting its potential in managing chronic heart failure and slowing its progression (Lionetti et al., 2005).

Improvement of Myocardial Tolerance to Ischemia-Reperfusion Injury

In diet-induced obese rats, Oxfenicine treatment has been shown to improve post-ischemic cardiac function and reduce myocardial infarct size following ischemia/reperfusion (I/R) injury. This suggests that partial inhibition of fatty acid oxidation by Oxfenicine could enhance myocardial tolerance to ischemic conditions, offering therapeutic potential for conditions characterized by increased susceptibility to ischemia, such as obesity (Maarman et al., 2012).

Increasing Regional Contractile Power and Efficiency During Ischemia

Oxfenicine's role in modulating fatty acid oxidation also extends to improving regional myocardial power and efficiency during demand-induced ischemia. By partially inhibiting fatty acid oxidation, Oxfenicine reduces lactate production, leading to improved regional systolic function. This aligns with clinical observations where drugs that inhibit myocardial fatty acid oxidation alleviate symptoms of ischemia, indicating its potential for therapeutic use in ischemic heart conditions (Chandler et al., 2002).

Attenuation of Pulmonary Hypertension

Fatty acid oxidation dysregulation is a characteristic of pulmonary hypertension (PH). Oxfenicine, by inhibiting fatty acid oxidation, has shown potential in attenuating experimental PH. It promotes pulmonary artery de-remodeling and reduces endothelin-1-induced vasoconstriction in rat models. This suggests its applicability in managing PH, possibly benefiting human pulmonary arterial hypertension patients by modulating fatty acid metabolism (Lee et al., 2022).

Propiedades

IUPAC Name

(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWONGJFPCTTL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046403
Record name Oxfenicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxfenicine

CAS RN

32462-30-9
Record name Oxfenicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32462-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxfenicine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032462309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxfenicine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxfenicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxfenicine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXFENICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YH0WH2Z02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

36.9 g of sodium glyoxylate are added to 130 ml of water, and 75 g of ammonium acetate and 60 g of phenol are added thereto under stirring. The mixture is stirred at 30° to 35° C. for 48 hours. After the reaction, the crystalline precipitates are collected by filtration under cooling, and then successively washed with water and methanol. 27.2 g of DL-p-hydroxyphenylglycine are thereby obtained as white crystals.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

30 g of an aqueous 40% glyoxylic acid solution are added to 70 ml of water, and 37.5 g of ammonium acetate and 22.5 g of phenol are added thereto under stirring. The mixture is stirred at room temperature for 41 hours. The crystalline precipitates are collected by filtration under cooling, and then successively washed with water and methanol. 7.8 g of DL-p-hydroxyphenylglycine are thereby obtained as white crystals. Yield: 28.9%, M.p. 225°-228° C. (decomp.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

36.9 g of sodium glyoxylate, 61.3 g of ammonium formate, 60 g of phenol and 130 g of water are treated in the same manner as described in Example 1. 18.5 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield: 34.2% M.p. 225°-228° C. (decomp.).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

42.1 g of potassium glyoxylate, 75 g of ammonium acetate, 60 g of phenol and 130 ml of water are treated in the same manner as described in Example 1. The reaction was conducted for a period of 24 hours. 18.1 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield 33.6%.
Name
potassium glyoxylate
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

29.5 g of ammonium glyoxylate, 75 g of ammonium acetate, 60 g of phenol and 130 ml of water are treated in the same manner as described in Example 1. 21.9 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield: 40.5%, M.p. 225°-228° C. (decomp.).
Name
ammonium glyoxylate
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxfenicine
Reactant of Route 2
Oxfenicine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Oxfenicine
Reactant of Route 4
Oxfenicine
Reactant of Route 5
Oxfenicine
Reactant of Route 6
Reactant of Route 6
Oxfenicine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.